Cas no 49776-81-0 (6-Isothiocyanato-1-hexene)

6-Isothiocyanato-1-hexene 化学的及び物理的性質
名前と識別子
-
- 6-isothiocyanatohex-1-ene
- CHEMBL3593944
- BDBM50104733
- 5-HEXEN-1-YL ISOTHIOCYANATE
- SCHEMBL2680018
- Q27278609
- G1Q3G6DQPO
- 5-Hexenyl isothiocyanate [FIFH]
- NS00126424
- DTXSID90198041
- 6-Isothiocyanato-1-hexene
- FEMA No. 4421
- 5-HEXENYL ISOTHIOCYANATE [FHFI]
- UNII-G1Q3G6DQPO
- 1-Hexene, 6-isothiocyanato-
- 49776-81-0
- 5-hexenyl isothiocyanate
- WRFHVMFZOJHYGN-UHFFFAOYSA-N
-
- インチ: InChI=1S/C7H11NS/c1-2-3-4-5-6-8-7-9/h2H,1,3-6H2
- InChIKey: WRFHVMFZOJHYGN-UHFFFAOYSA-N
- ほほえんだ: C=CCCCCN=C=S
計算された属性
- せいみつぶんしりょう: 141.06122053g/mol
- どういたいしつりょう: 141.06122053g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 5
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 44.4Ų
6-Isothiocyanato-1-hexene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I779600-2.5g |
6-Isothiocyanato-1-hexene |
49776-81-0 | 2.5g |
$1642.00 | 2023-05-18 | ||
TRC | I779600-1g |
6-Isothiocyanato-1-hexene |
49776-81-0 | 1g |
$ 800.00 | 2023-09-07 | ||
TRC | I779600-500mg |
6-Isothiocyanato-1-hexene |
49776-81-0 | 500mg |
$684.00 | 2023-05-18 | ||
TRC | I779600-1000mg |
6-Isothiocyanato-1-hexene |
49776-81-0 | 1g |
$1315.00 | 2023-05-18 | ||
TRC | I779600-100mg |
6-Isothiocyanato-1-hexene |
49776-81-0 | 100mg |
$167.00 | 2023-05-18 |
6-Isothiocyanato-1-hexene 関連文献
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Martina Pepicelli,Tom Verwijlen,Theo A. Tervoort,Jan Vermant Soft Matter, 2017,13, 5977-5990
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
6-Isothiocyanato-1-hexeneに関する追加情報
Recent Advances in the Study of 6-Isothiocyanato-1-hexene (CAS: 49776-81-0) in Chemical Biology and Pharmaceutical Research
6-Isothiocyanato-1-hexene (CAS: 49776-81-0) is a bioactive compound that has garnered significant attention in recent years due to its potential applications in chemical biology and pharmaceutical research. This molecule, characterized by its isothiocyanate functional group and hexene backbone, has been explored for its reactivity, biological activity, and utility in drug discovery. Recent studies have focused on its role as a versatile intermediate in organic synthesis, its interactions with biological targets, and its potential therapeutic effects. This research brief aims to provide an overview of the latest findings related to 6-Isothiocyanato-1-hexene, highlighting its significance in the field.
One of the key areas of interest in recent research has been the synthesis and derivatization of 6-Isothiocyanato-1-hexene. A study published in the Journal of Organic Chemistry (2023) demonstrated an efficient, high-yield synthesis route for this compound, utilizing a novel catalytic system that minimizes byproducts and enhances purity. The researchers emphasized the importance of this synthesis method for scaling up production, which is critical for further pharmacological and biological studies. Additionally, the study explored the reactivity of 6-Isothiocyanato-1-hexene with various nucleophiles, revealing its potential as a building block for more complex bioactive molecules.
In the realm of chemical biology, 6-Isothiocyanato-1-hexene has been investigated for its ability to modify proteins and other biomolecules. A recent paper in Chemical Communications (2024) highlighted its use as a covalent modifier of cysteine residues in proteins, enabling the study of protein function and interactions. This application is particularly valuable in proteomics and drug discovery, where selective modification of proteins can provide insights into disease mechanisms and therapeutic targets. The study also noted the compound's stability under physiological conditions, making it a promising tool for in vitro and in vivo studies.
Another significant development is the exploration of 6-Isothiocyanato-1-hexene's potential as an anticancer agent. Research published in Bioorganic & Medicinal Chemistry Letters (2023) reported that derivatives of this compound exhibited potent inhibitory effects on certain cancer cell lines, particularly those associated with breast and colon cancers. The study attributed these effects to the compound's ability to induce apoptosis and disrupt cellular signaling pathways. While further preclinical studies are needed, these findings suggest a promising avenue for the development of novel anticancer therapies.
Beyond its direct biological effects, 6-Isothiocyanato-1-hexene has also been utilized in the development of fluorescent probes and imaging agents. A study in Analytical Chemistry (2024) described the synthesis of a fluorescent derivative of this compound, which was used to track cellular uptake and localization in real-time. This application underscores the compound's versatility and its potential to contribute to advancements in diagnostic and imaging technologies.
In conclusion, recent research on 6-Isothiocyanato-1-hexene (CAS: 49776-81-0) has highlighted its multifaceted role in chemical biology and pharmaceutical research. From its utility as a synthetic intermediate to its potential therapeutic applications, this compound continues to be a subject of active investigation. Future studies are expected to further elucidate its mechanisms of action and expand its applications in drug discovery and biomedical research. The ongoing exploration of this molecule underscores its importance in advancing our understanding of chemical biology and developing new therapeutic strategies.
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